molecular formula C10H10ClNO3S B3382688 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 351493-11-3

1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3382688
CAS No.: 351493-11-3
M. Wt: 259.71 g/mol
InChI Key: TVIXLMZTSWAKCN-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a pyrrolidine-2-carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carbonyl chloride and pyrrolidine-2-carboxylic acid.

    Reaction Conditions: The reaction between 5-chlorothiophene-2-carbonyl chloride and pyrrolidine-2-carboxylic acid is carried out in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Bromothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and binding properties.

    1-(5-Methylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and overall chemical behavior.

    1-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding characteristics, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-8-4-3-7(16-8)9(13)12-5-1-2-6(12)10(14)15/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIXLMZTSWAKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351493-11-3
Record name 1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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